molecular formula C19H19N3O4 B5151721 5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B5151721
M. Wt: 353.4 g/mol
InChI Key: AYYDPOCMDNXSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CL-417870 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its distinctive molecular structure and reactivity, making it a subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL-417870 involves a series of chemical reactions that require precise conditions to achieve high yield and purity. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis include specific catalysts, solvents, and temperature control to ensure the desired reaction pathway is followed.

Industrial Production Methods: In an industrial setting, the production of CL-417870 is scaled up using advanced techniques such as preparative liquid chromatography. This method allows for the purification and isolation of the compound on a large scale, ensuring consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions: CL-417870 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions, such as temperature, pressure, and pH levels.

Common Reagents and Conditions: Common reagents used in the reactions involving CL-417870 include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions are carefully controlled to achieve the desired products. For example, oxidation reactions may require the presence of oxygen or other oxidizing agents, while reduction reactions may involve hydrogen or other reducing agents .

Major Products Formed: The major products formed from the reactions of CL-417870 depend on the specific reaction pathway and conditions

Scientific Research Applications

CL-417870 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions, contributing to the development of new compounds and materials. In biology, CL-417870 is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, the compound is investigated for its potential therapeutic properties, such as its ability to modulate specific molecular pathways. In industry, CL-417870 is used in the production of various products, including pharmaceuticals and specialty chemicals .

Mechanism of Action

The mechanism of action of CL-417870 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

CL-417870 is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include other chlorine-containing organic molecules and coordination complexes. The uniqueness of CL-417870 lies in its specific molecular configuration, which imparts distinct properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

5-(4-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-19(2)7-11-14(12(24)8-19)13(9-3-5-10(23)6-4-9)15-16(20-11)21-18(26)22-17(15)25/h3-6,13,23H,7-8H2,1-2H3,(H3,20,21,22,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYDPOCMDNXSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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